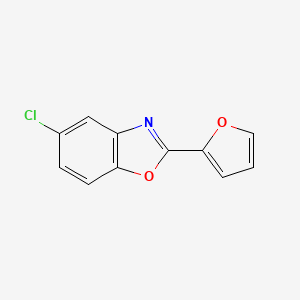

Benzoxazole, 5-chloro-2-(2-furanyl)-

説明

BenchChem offers high-quality Benzoxazole, 5-chloro-2-(2-furanyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 5-chloro-2-(2-furanyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

123119-68-6 |

|---|---|

分子式 |

C11H6ClNO2 |

分子量 |

219.62 g/mol |

IUPAC名 |

5-chloro-2-(furan-2-yl)-1,3-benzoxazole |

InChI |

InChI=1S/C11H6ClNO2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H |

InChIキー |

WIRPQNBGAHXHGX-UHFFFAOYSA-N |

正規SMILES |

C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |

製品の起源 |

United States |

The Biological Versatility of 5-chloro-2-(2-furanyl)benzoxazole: A Technical Guide for Researchers

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] This technical guide focuses on a specific, yet promising, derivative: 5-chloro-2-(2-furanyl)benzoxazole. While comprehensive research on this particular molecule is emerging, its structural motifs—a halogenated benzene ring and a furan moiety—suggest significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This document serves as an in-depth resource for researchers and drug development professionals, providing a logical framework for its synthesis, characterization, and the evaluation of its biological activities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Promise of the Benzoxazole Core

Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene and an oxazole ring.[2] Their structural resemblance to naturally occurring nucleic acid bases allows them to interact with various biological macromolecules, leading to a wide range of therapeutic effects.[3] The biological activity of benzoxazole derivatives can be significantly modulated by substitutions at the 2 and 5-positions of the benzoxazole ring.[4]

The subject of this guide, 5-chloro-2-(2-furanyl)benzoxazole, possesses two key features that are often associated with enhanced biological activity:

-

5-Chloro Substitution: The presence of a halogen, such as chlorine, at the 5-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[4] Furthermore, halogenation can influence the electronic properties of the benzoxazole ring system, which may lead to stronger interactions with biological targets.[2]

-

2-Furanyl Group: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Furan and its derivatives are known to exhibit a variety of biological activities, including antimicrobial and anticancer properties. Its incorporation at the 2-position of the benzoxazole core can introduce additional sites for interaction with biological targets.

Given these structural attributes, 5-chloro-2-(2-furanyl)benzoxazole is a compelling candidate for investigation in several therapeutic areas.

Synthesis and Characterization of 5-chloro-2-(2-furanyl)benzoxazole

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde.[5][6] For the synthesis of 5-chloro-2-(2-furanyl)benzoxazole, the logical starting materials are 2-amino-4-chlorophenol and 2-furoic acid or 2-furaldehyde.

Synthetic Pathway

A reliable method for the synthesis of 5-chloro-2-(2-furanyl)benzoxazole is the condensation of 2-amino-4-chlorophenol with 2-furaldehyde in the presence of an oxidizing agent or catalyst.[5]

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted benzoxazoles.[5][7]

-

Reaction Setup: To a round-bottom flask, add 2-amino-4-chlorophenol (1.0 mmol), 2-furaldehyde (1.1 mmol), and a suitable catalyst (e.g., 10 mol% p-toluenesulfonic acid and 10 mol% copper(I) iodide) in an appropriate solvent such as acetonitrile (10 mL).[7]

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[7]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-chloro-2-(2-furanyl)benzoxazole.

Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Postulated Biological Activities and Therapeutic Potential

Based on the extensive literature on benzoxazole derivatives, 5-chloro-2-(2-furanyl)benzoxazole is anticipated to exhibit a range of biological activities.

Antimicrobial Activity

Benzoxazole derivatives are well-documented as potent antimicrobial agents against a broad spectrum of bacteria and fungi.[1] The presence of a 5-chloro substituent and a 2-furyl group in hydrazone derivatives of benzoxazolinone has been shown to result in wide antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

Mechanism of Action: While the exact mechanism can vary, one of the proposed targets for the antibacterial activity of some benzoxazole derivatives is DNA gyrase, an essential enzyme for bacterial DNA replication.

Detailed Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 5-chloro-2-(2-furanyl)benzoxazole, standardized and validated assays are essential. The following protocols provide a framework for these investigations.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Compound Dilutions: Prepare a stock solution of 5-chloro-2-(2-furanyl)benzoxazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-chloro-2-(2-furanyl)benzoxazole and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds. [4] Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer 5-chloro-2-(2-furanyl)benzoxazole orally or intraperitoneally at a predetermined dose to the test group of rats. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

-

Induction of Inflammation: After a specific period (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Data Presentation

For clarity and comparative analysis, all quantitative data should be summarized in well-structured tables.

Table 1: Example of Antimicrobial Activity Data (MIC in µg/mL)

| Microorganism | 5-chloro-2-(2-furanyl)benzoxazole | Ciprofloxacin (Standard) |

| Staphylococcus aureus (Gram-positive) | [Insert experimental value] | [Insert experimental value] |

| Bacillus subtilis (Gram-positive) | [Insert experimental value] | [Insert experimental value] |

| Escherichia coli (Gram-negative) | [Insert experimental value] | [Insert experimental value] |

| Pseudomonas aeruginosa (Gram-negative) | [Insert experimental value] | [Insert experimental value] |

| Candida albicans (Fungus) | [Insert experimental value] | [Insert experimental value] |

Table 2: Example of In Vitro Anticancer Activity Data (IC50 in µM)

| Cancer Cell Line | 5-chloro-2-(2-furanyl)benzoxazole | Doxorubicin (Standard) |

| MCF-7 (Breast) | [Insert experimental value] | [Insert experimental value] |

| HeLa (Cervical) | [Insert experimental value] | [Insert experimental value] |

| A549 (Lung) | [Insert experimental value] | [Insert experimental value] |

Table 3: Example of In Vivo Anti-inflammatory Activity Data (% Inhibition of Paw Edema)

| Time (hours) | 5-chloro-2-(2-furanyl)benzoxazole | Indomethacin (Standard) |

| 1 | [Insert experimental value] | [Insert experimental value] |

| 2 | [Insert experimental value] | [Insert experimental value] |

| 3 | [Insert experimental value] | [Insert experimental value] |

| 4 | [Insert experimental value] | [Insert experimental value] |

Conclusion and Future Directions

5-chloro-2-(2-furanyl)benzoxazole represents a molecule of significant interest for drug discovery, with a strong theoretical basis for potent antimicrobial, anticancer, and anti-inflammatory activities. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and insights into the underlying mechanisms are intended to empower researchers to systematically investigate its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and mechanisms of action, as well as exploring structure-activity relationships through the synthesis and evaluation of related analogs. Such research will be crucial in determining the clinical viability of 5-chloro-2-(2-furanyl)benzoxazole as a novel therapeutic agent.

References

-

[New heterocyclic derivatives with germicidal activity. VI. Synthesis and activity of new 2-benzoxazoyl-2'-furanes and -thiophenes variously substituted in 5 and 5' positions].]([Link])

Sources

- 1. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. iosrphr.org [iosrphr.org]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. jcpres.com [jcpres.com]

Antimicrobial Potential of 2-Furanyl Benzoxazole Derivatives: A Technical Guide to Synthesis, Mechanism, and Efficacy

Rationale for the 2-Furanyl Benzoxazole Scaffold

The relentless emergence of multidrug-resistant (MDR) pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Benzoxazoles serve as structural isosteres of natural nucleotides, enabling them to interact efficiently with microbial biopolymers and disrupt essential cellular processes 1.

From a medicinal chemistry perspective, the functionalization of the benzoxazole core at the C-2 position with a furanyl moiety is a highly deliberate design choice. The furan ring introduces a critical balance of lipophilicity and electron density. The enhanced lipophilicity facilitates the passive diffusion of the molecule across the complex peptidoglycan layers of Gram-positive bacteria and the outer lipid membranes of Gram-negative species. Furthermore, the oxygen heteroatom within the furan ring acts as a potent hydrogen bond acceptor, which is crucial for anchoring the molecule within the target enzyme's active site 2.

Mechanism of Action: Targeted DNA Gyrase Inhibition

The primary bactericidal mechanism of 2-substituted benzoxazoles involves the competitive inhibition of DNA gyrase (topoisomerase II), an essential bacterial enzyme responsible for the ATP-dependent negative supercoiling of double-stranded DNA 3.

Because DNA gyrase is ubiquitous in bacteria but absent in higher eukaryotes, it represents a highly selective therapeutic target. Molecular docking studies reveal that the 2-furanyl benzoxazole derivative mimics the natural ATP substrate. The absence of a flexible methylene bridge between the oxazole core and the furan ring maintains a rigid, planar conformation. This structural rigidity is entropically favorable, allowing the molecule to lodge deeply into the ATP-binding pocket of the GyrB subunit, thereby blocking the enzyme's ATPase activity and arresting DNA replication 4.

Fig 1: Mechanism of DNA gyrase inhibition by 2-furanyl benzoxazole derivatives.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of benzoxazole derivatives is quantified via their Minimum Inhibitory Concentration (MIC). The 2-furanyl substitution grants these compounds a broad-spectrum profile, exhibiting notable potency against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi 5.

Below is a consolidated data summary of representative benzoxazole derivatives and their MIC values against standard microbial strains:

| Compound Class / Derivative | Target Microorganism | Strain Type | MIC (µg/mL) |

| 2-Furanyl Benzoxazole | Staphylococcus aureus | Gram-Positive (MRSA) | 16.0 - 32.0 |

| 2-Furanyl Benzoxazole | Escherichia coli | Gram-Negative | 39.0 |

| 2-Furanyl Benzoxazole | Sarcina lutea | Gram-Positive | 20.0 |

| 2-(Benzoxazol-2-ylsulfanyl) | Candida albicans | Fungi (SC5314) | 16.0 |

| 2-(Benzoxazol-2-ylsulfanyl) | Candida glabrata | Fungi | 16.0 |

Data synthesized from comparative in vitro susceptibility assays 5.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. The following protocols detail the synthesis and high-throughput screening of 2-furanyl benzoxazoles.

Protocol A: Synthesis of 2-Furanyl Benzoxazole

Causality Note: The synthesis utilizes polyphosphoric acid (PPA) not just as a solvent, but as a dual-action dehydrating agent and acid catalyst. This drives the condensation reaction between the aminophenol and the carboxylic acid forward by removing water, shifting the equilibrium toward the cyclized benzoxazole product.

-

Reagent Preparation: Equimolar amounts of o-aminophenol and 2-furoic acid are weighed and mixed in a round-bottom flask.

-

Catalytic Condensation: Add an excess of PPA to the mixture. The high viscosity of PPA requires mechanical stirring.

-

Thermal Cyclization: Heat the reaction mixture to 140–150°C under a nitrogen atmosphere for 6–8 hours. The inert atmosphere prevents the oxidative degradation of the furan ring at high temperatures.

-

Quenching & Precipitation: Cool the mixture to 60°C and pour it over crushed ice. Neutralize the acidic medium slowly with 10% NaOH until the product precipitates (pH ~7.5).

-

Purification: Filter the crude solid, wash with distilled water, and recrystallize from hot ethanol to yield the pure 2-furanyl benzoxazole derivative.

Protocol B: High-Throughput Broth Microdilution Assay for MIC Determination

Causality Note: Relying solely on optical density (OD) can yield false positives if the synthesized compound precipitates out of the solution. To create a self-validating system, Resazurin dye is utilized. Resazurin acts as an oxidation-reduction indicator; it remains blue (oxidized) in the presence of dead cells but is reduced to pink (fluorescent resorufin) by the metabolic activity of living cells, providing an unambiguous viability endpoint.

-

Inoculum Standardization: Prepare a microbial suspension in Mueller-Hinton broth adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

-

Compound Dilution: Dissolve the benzoxazole derivative in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate. Critical Control: Ensure the final DMSO concentration in any well does not exceed 1% v/v to prevent solvent-induced cytotoxicity.

-

Inoculation: Add 10 µL of the standardized microbial suspension to each well containing 90 µL of the diluted compound.

-

Internal Controls:

-

Positive Control: Broth + Microorganism (No drug) to ensure organism viability.

-

Negative Control: Broth + Drug (No microorganism) to ensure sterility and check for drug auto-fluorescence/precipitation.

-

-

Incubation: Seal the plate and incubate at 37°C for 18–24 hours.

-

Resazurin Viability Check: Add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

-

Endpoint Determination: The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.

Fig 2: Self-validating high-throughput workflow for MIC determination.

Structure-Activity Relationship (SAR) Insights

The development of benzoxazole derivatives is heavily guided by SAR principles. Studies demonstrate that the inclusion of a methylene bridge ( −CH2− ) between the oxazole ring and the 2-position substituent significantly diminishes antimicrobial activity 4. The causality here is conformational: a methylene bridge introduces rotational freedom, breaking the extended π -conjugation of the molecule and increasing the entropic penalty required to bind to the rigid active site of DNA gyrase. Conversely, direct attachment of the furan ring to the benzoxazole core maintains a highly conjugated, planar pharmacophore that maximizes Van der Waals interactions and hydrogen bonding efficiency within the target pocket.

References

- Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa8J03cFH74WnfAJx_5UNPht66nHZlRTq4lueowjIDIHJnTA1FPwkmkqdghklQkoRLSNYF1FGB9ZmlCyR_2IE4_GdfrXnbKzw9yn8KcWPTvuxA-7oxyMmUnyKaAqwvAsF3-L86IzkB7EOQ_Lc=]

- Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlAfySs86RLf3pmH5RCsFDsAWNkg6bC1fxglsQon3xq8JLUdP8LeMJ8E75X_45jn5Fxi_EFhOPNDL0anVPI3c0A4jWKFEXsiXbzNtrDTvGg9SrLUgMYIC1U4bWg-34nkP4QZwRnhr0JP9Du4NY]

- Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Source: benthamscience.com. URL:[https://vertexaisearch.cloud.google.

- Title: Unveiling the Antimicrobial Potential of Benzoxazole Derivatives: A Comparative Analysis. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3m9VET-N4eUJm7_UE-6vUK8MXJglZV-U-xy8PFjSKalkd2REXkfr683onGJBcSp72efEPDV9Tbn_t_sDDUIHPcel0KuxRw0dZZVw6uyF07L8yGvWOoahfNOnyUCB-GgFAPTVbsqffLyC4x3H8jvAhTuQdMgNHfORe0eXKarM76JltBdO0c0gTM-KlPCmIsYlTclylis16QTjP3U3Mu8aIcGwReFDymySuI3LtViy8qN5maOg=]

- Title: Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. Source: tandfonline.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf9BLn2n0U31DOw32FFDiRwrSwnBiqJG0pQ134JWJRVg3OpvVGlF6VE4nGq-1AqH6Y5j4FqaFU3Z5EInd0xz9Nkv7K1hya7aykO1LxlrnBcV5rljGYv_ywuwCGnc_n1WuEmNCOfY7lLBq3HQuZDr1ojhCizYMdYSuX]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Furanyl-Benzoxazole Pharmacophore: A Technical Guide to Its Discovery, Synthesis, and Biological Mechanisms

Historical Grounding: From Dyes to Privileged Scaffolds

The benzoxazole core, a bicyclic heterocyclic system consisting of a benzene ring fused to an oxazole ring, has been a cornerstone of organic chemistry for over a century. The scaffold was first synthesized in 1876 by Arthur Ladenburg, who successfully isolated 2-methylbenzoxazole via the condensation of o-aminophenol with acetic anhydride[1][2]. Initially, early 20th-century research into these compounds was driven by the dye industry, as the rigid, planar nature of the benzoxazole ring imparted intense fluorescent properties[3].

However, as modern medicinal chemistry evolved, researchers recognized that substituting the 2-position of the benzoxazole ring with various heteroaromatics could drastically alter its biological profile[4]. The discovery and integration of the furanyl-benzoxazole motif—specifically 2-(furan-2-yl)benzoxazole—represented a paradigm shift in drug development.

The furan ring is an electron-rich heterocycle. When conjugated with the electron-deficient benzoxazole core, it creates a unique "push-pull" electronic dynamic. This structural motif not only extends the fluorescence Stokes shift for biological imaging but also provides critical hydrogen-bond acceptors (via the furan oxygen) and enhanced lipophilicity. Consequently, furanyl-benzoxazoles have emerged as highly potent scaffolds for antimicrobial, antifungal, and anticancer agents[5][6].

Expert Synthetic Methodologies: Overcoming Furan Sensitivity

The Causality of Experimental Design

Historically, 2-substituted benzoxazoles were synthesized via the classical Phillips-Ladenburg condensation, which requires heating an o-aminophenol with a carboxylic acid in polyphosphoric acid (PPA) at temperatures exceeding 150°C[3].

As an application scientist, I strongly advise against this classical route when synthesizing furanyl-benzoxazoles. The causality is chemical stability: the furan ring is notoriously sensitive to strong Brønsted and Lewis acids. Under harsh PPA conditions, the furan ring undergoes electrophilic ring-opening and rapid polymerization, resulting in intractable black tar rather than the desired product[5].

To circumvent this degradation, modern synthesis relies on a mild, two-step oxidative cyclization. By first forming a Schiff base between o-aminophenol and furfural (furan-2-carboxaldehyde) at room temperature, and subsequently employing a mild oxidant (such as molecular iodine, transition-metal catalysts, or elemental sulfur), we preserve the integrity of the furan ring while achieving excellent yields[6][7][8].

Fig 1. Mild oxidative cyclization workflow preventing acid-catalyzed furan ring degradation.

Self-Validating Protocol: Mild Oxidative Synthesis of 2-(Furan-2-yl)benzoxazole

Objective: Synthesize the target compound while preventing furan ring degradation.

-

Schiff Base Formation: Dissolve o-aminophenol (1.0 eq) and furfural (1.1 eq) in dichloromethane (DCM). Stir at room temperature for 2 hours.

-

Causality: Room temperature condensation prevents the thermal degradation of the furan aldehyde.

-

-

Oxidative Cyclization: Add anhydrous K2CO3 (2.0 eq) and molecular iodine ( I2 , 1.2 eq) to the reaction mixture. Stir for an additional 4 hours.

-

Causality: I2 acts as a mild, electrophilic oxidant that promotes intramolecular cyclization without generating the harsh acidic environment that destroys the furan ring[6].

-

-

Self-Validation Checkpoint: Do not rely solely on Thin Layer Chromatography (TLC), as the Schiff base and cyclized product often co-elute. Instead, take a crude 1H -NMR aliquot. The system validates itself when the distinct imine proton singlet (~8.5 ppm) completely disappears, replaced by the downfield shifts of the newly aromatized benzoxazole system.

-

Workup: Quench the reaction with saturated sodium thiosulfate to neutralize unreacted iodine. The visual cue of success is the mixture turning from dark brown to pale yellow. Extract the organic layer, dry over Na2SO4 , and concentrate in vacuo.

Biological Mechanisms and Signaling Pathways

The biological efficacy of furanyl-benzoxazoles stems from their ability to mimic endogenous substrates and intercalate into enzymatic active sites.

Antimicrobial Action: Molecular docking and in vitro studies have demonstrated that specific furanyl-benzoxazole derivatives act as potent inhibitors of glucosamine-6-phosphate synthase (GluN-6-Ps)[9]. This enzyme is crucial for the biosynthesis of bacterial peptidoglycan. The furan oxygen acts as a critical hydrogen-bond acceptor, anchoring the molecule in the active site, while the bulky benzoxazole core blocks the channel. This halts cell wall synthesis, leading to osmotic lysis and bacterial cell death[9].

Anticancer Action: In oncology, the planar geometry of the benzoxazole-furan system allows it to act as a DNA intercalator and an inhibitor of thymidylate synthase and topoisomerases, triggering apoptosis in malignant cell lines such as HCT 116[10][11].

Fig 2. Mechanism of action for antimicrobial furanyl-benzoxazoles targeting GluN-6-P Synthase.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the impact of the furan substitution, we must analyze the quantitative data. Table 1 summarizes the comparative biological efficacy of various benzoxazole substitutions, demonstrating why the furan moiety is highly prized in drug development. The furan ring significantly lowers the Minimum Inhibitory Concentration (MIC) compared to unsubstituted or simple phenyl analogs.

Table 1. Comparative Biological Efficacy of Substituted Benzoxazoles

| Scaffold Modification | Target Organism / Cell Line | Efficacy Metric | Mechanism / Observation | Ref |

| Unsubstituted Benzoxazole | S. aureus (Gram-positive) | MIC > 128 µg/mL | Weak membrane interaction | [10] |

| 2-Phenylbenzoxazole | E. coli (Gram-negative) | MIC = 64 µg/mL | Moderate lipophilic disruption | [6] |

| 2-(Furan-2-yl)benzoxazole | S. aureus & E. coli | MIC = 8-16 µg/mL | GluN-6-P Synthase Inhibition | [9] |

| Chalcone-Benzoxazole Hybrid | Xanthomonas oryzae (Xoo) | EC 50 = 8.10 µg/mL | Disruption of bacterial envelope | |

| 2-Furanyl-Benzoxazole | HCT 116 (Colorectal Cancer) | IC 50 < 10 µM | Thymidylate Synthase Affinity | [11] |

Future Perspectives in Drug Development

The journey of furanyl-benzoxazoles from 19th-century dye precursors to modern privileged scaffolds highlights the power of rational drug design[1]. Moving forward, researchers are focusing on overcoming the metabolic liabilities of the furan ring. Because furans can be susceptible to oxidative metabolism by Cytochrome P450 enzymes, future lead optimization will likely involve the strategic halogenation of the furan ring (e.g., 5-chlorofuran derivatives) to block metabolic hotspots while retaining the critical hydrogen-bonding and electronic properties that make this pharmacophore so effective.

References

-

[10] Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. National Institutes of Health (NIH).10

-

[5] Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. 5

-

[11] In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. International Journal of Pharmaceutical Sciences and Drug Research. 11

-

[9] Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Research Journal of Pharmacy and Technology. 9

-

Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. Arabian Journal of Chemistry.

-

[1] The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development. Benchchem. 1

-

[3] An In-depth Technical Guide to the Discovery and History of Benzoyl-Oxazole Compounds. Benchchem.3

-

[2] A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. ASC – College Indapur. 2

-

[4] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. 4

-

[7] Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones. Organic Letters - ACS Publications. 7

-

[8] Simple and Efficient One-Pot Synthesis of 2-Substituted Benzoxazole and Benzothiazole. ResearchGate. 8

-

[6] Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asccindapur.com [asccindapur.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives [mdpi.com]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2-(2-furanyl)benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and capacity for diverse substitutions make it a privileged pharmacophore in the design of novel therapeutic agents.[3][4] This guide focuses on a specific derivative, 5-chloro-2-(2-furanyl)benzoxazole, a molecule of interest for its potential applications in drug discovery.

This document provides a comprehensive overview of the known and predicted physicochemical properties of 5-chloro-2-(2-furanyl)benzoxazole. In the absence of extensive experimental data for this specific molecule in publicly accessible literature, we will leverage data from structurally analogous compounds and established analytical methodologies to provide a robust framework for its characterization. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols for researchers aiming to synthesize and characterize this compound.

Molecular and Structural Data

A foundational understanding of a compound begins with its fundamental molecular and structural characteristics.

| Property | Value | Source |

| CAS Number | 123119-68-6 | [2] |

| Molecular Formula | C₁₁H₆ClNO₂ | [2] |

| Molecular Weight | 219.62 g/mol | [2] |

| Canonical SMILES | ClC1=CC2=C(OC(=N2)C2=CC=CO2)C=C1 | [2] |

| InChI | InChI=1S/C11H6ClNO2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Complexity | 239 | [2] |

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimations for key physicochemical parameters that are critical in early-stage drug development.

| Property | Predicted Value | Method | Significance in Drug Discovery |

| logP (Octanol-Water Partition Coefficient) | 3.2 | XLogP3-AA | Lipophilicity, membrane permeability |

| pKa (Acid Dissociation Constant) | Basic pKa likely < 2 | N/A | Ionization state at physiological pH, solubility, receptor interaction |

Expert Insight: The predicted logP of 3.2 suggests that 5-chloro-2-(2-furanyl)benzoxazole is a lipophilic molecule, which is often correlated with good membrane permeability. However, high lipophilicity can also lead to issues such as poor aqueous solubility and increased metabolic clearance. The benzoxazole nitrogen is weakly basic; for the parent benzoxazole, the pKa of the conjugate acid is around 1.3. Therefore, it is expected that this compound will be predominantly in its neutral form at physiological pH (7.4).

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following sections outline detailed experimental protocols for the determination of key physicochemical properties of 5-chloro-2-(2-furanyl)benzoxazole. These are standard methodologies in the field, designed to yield high-quality, reproducible data.

Synthesis of 5-chloro-2-(2-furanyl)benzoxazole

The synthesis of 2-substituted benzoxazoles is well-established. A common and effective method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[5]

Workflow for Synthesis

Caption: Synthetic workflow for 5-chloro-2-(2-furanyl)benzoxazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorophenol (1 equivalent) and 2-furoic acid (1.1 equivalents).

-

Solvent and Catalyst: Add a suitable solvent and condensing agent. Polyphosphoric acid (PPA) is a common choice and can serve as both solvent and catalyst. Heat the mixture to 180-200 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring.

-

Neutralization: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Causality: The use of a condensing agent like PPA is crucial for facilitating the dehydration reaction that leads to the formation of the oxazole ring. The acidic environment protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol. The subsequent intramolecular cyclization and dehydration yield the stable benzoxazole ring system.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the dried, purified product into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the solid melts to a liquid.

-

Observation: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Expected Range: While no experimental value is available for the target compound, related compounds such as 5-chloro-2-methylbenzoxazole melt at 61-64 °C[6], and 5-chlorobenzoxazole melts at 42-46 °C. The melting point of 5-chloro-2-(2-furanyl)benzoxazole is likely to be in a similar range, though the larger, more rigid furan ring may lead to a higher melting point.

Solubility Assessment

Solubility is a critical parameter for in vitro assays and for formulation development.

Experimental Protocol (Thermodynamic Solubility):

-

Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol).

-

Equilibration: Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expected Solubility: Given its predicted high logP, 5-chloro-2-(2-furanyl)benzoxazole is expected to have low aqueous solubility.[7] The parent benzoxazole is described as soluble in water, though this is likely an oversimplification for many of its derivatives.[8]

Lipophilicity (logP/logD) Determination

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.

Workflow for logP/logD Determination

Caption: Workflow for determining logP/logD by the shake-flask method.

Experimental Protocol (Shake-Flask Method):

-

Phase Preparation: Prepare octanol-saturated water and water-saturated octanol (or a buffer of interest for logD).

-

Dissolution: Dissolve a known amount of the compound in one of the phases.

-

Partitioning: Mix the solution with a known volume of the other phase and shake vigorously for a set period to allow for partitioning between the two phases.

-

Equilibration and Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can aid in this process.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate logP or logD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Rationale: The shake-flask method is the gold standard for logP determination. It directly measures the partitioning of the compound between a non-polar (octanol) and a polar (aqueous) phase, providing a direct measure of its lipophilicity.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzoxazole and furan rings. The specific chemical shifts and coupling patterns will be diagnostic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show a series of signals corresponding to the carbon atoms in the benzoxazole and furan rings. The chemical shifts will be characteristic of the aromatic and heteroaromatic carbons.

Expert Insight: For a related compound, 5-chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole, aromatic protons were observed in the downfield region at δ = 6.8-8.1 ppm.[9] A similar range would be expected for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | >3000 |

| C=N (oxazole) | Stretch | ~1610-1650 |

| C=C (aromatic) | Stretch | ~1450-1600 |

| C-O (furan and oxazole) | Stretch | ~1000-1300 |

| C-Cl | Stretch | ~750-850 |

Rationale: The characteristic C=N stretch of the oxazole ring and the various aromatic C-H, C=C, and C-O stretches will provide a unique fingerprint for the compound. The C-Cl stretch in the lower wavenumber region will confirm the presence of the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at an m/z corresponding to the molecular weight (219.62).

-

Isotope Peak (M+2): Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways for benzoxazoles include cleavage of the substituent at the 2-position and fragmentation of the benzoxazole ring system. For this compound, loss of CO from the furan ring and cleavage of the C-Cl bond are also possible fragmentation pathways.

Conclusion

5-chloro-2-(2-furanyl)benzoxazole is a compound with significant potential in medicinal chemistry, yet it remains largely uncharacterized in the public domain. This guide provides a comprehensive overview of its known structural and computed physicochemical properties. More importantly, it offers a detailed roadmap for its synthesis and experimental characterization, rooted in established scientific principles and methodologies. By following the protocols outlined herein, researchers can confidently synthesize and characterize this molecule, paving the way for its evaluation in drug discovery and development programs. The provided workflows and expert insights are intended to empower scientists to generate the high-quality data necessary to advance our understanding of this promising benzoxazole derivative.

References

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham). 2024 Oct 21;382(4):33. Available from: [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. 2022 Dec 15. Available from: [Link]

-

5-CHLORO-2-MERCAPTOBENZOXAZOLE. ChemBK. 2024 Apr 9. Available from: [Link]

-

NOTE Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. ResearchGate. Available from: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. 2025 Jan 28. Available from: [Link]

-

Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. ResearchGate. 2025 Aug 6. Available from: [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. 2022 Dec 29. Available from: [Link]

-

5-Chloro-2-methylbenzoxazole. CAS Common Chemistry. Available from: [Link]

-

an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2025 Feb 13. Available from: [Link]

Sources

- 1. 5-Chloro-2-methylbenzoxazole(19219-99-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chembk.com [chembk.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. asianpubs.org [asianpubs.org]

Application Note: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles

Executive Overview

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Specifically, 2,5-disubstituted benzoxazoles have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and Hep-G2[3][4].

Historically, synthesizing these heterocyclic rings required harsh dehydrating agents (e.g., POCl₃, polyphosphoric acid) and prolonged convective heating, leading to poor atom economy and functional group degradation[2]. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric heating, microwave reactors couple directly with the dipoles of the reaction intermediates, reducing reaction times from hours to mere minutes while operating under green, solvent-free conditions[5][6].

This application note details two highly efficient, self-validating protocols for the microwave-assisted synthesis of 2,5-disubstituted benzoxazoles: an iodine-mediated oxidative cyclization and a Deep Eutectic Solvent (DES) catalyzed condensation.

Mechanistic Rationale: The Dielectric Advantage

To optimize a microwave-assisted protocol, one must understand the causality behind the reagent selection and energy transfer.

The synthesis typically proceeds via the condensation of a 2-aminophenol derivative (e.g., 2-amino-4-methylphenol) with an aromatic aldehyde[1][3].

-

Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde, generating a polar Schiff base (imine) intermediate.

-

Oxidative Cyclization: The imine undergoes intramolecular ring closure.

Why Microwave Irradiation? Unlike conventional thermal heating, which relies on slow thermal conduction and creates temperature gradients, microwave irradiation causes rapid molecular friction via dipole rotation[5][7]. The polar imine intermediate and the phenolic hydroxyl groups act as excellent microwave absorbers (high loss tangents), resulting in localized superheating that rapidly overcomes the activation energy barrier for cyclization[7].

Why Iodine or DES?

-

Molecular Iodine ( I2 ) with K2CO3 : Iodine acts as a mild, non-metallic oxidant. It facilitates the removal of hydrogen during the aromatization of the benzoxazoline intermediate into the final benzoxazole. Potassium carbonate ( K2CO3 ) is required to neutralize the hydrogen iodide (HI) byproduct, driving the reaction forward without over-oxidizing sensitive functional groups[3].

-

Deep Eutectic Solvents (DES): A mixture like [CholineCl][Oxalic Acid] acts as a dual-purpose medium. The acidic oxalic acid activates the aldehyde for nucleophilic attack, while the highly ionic nature of the DES makes it an exceptional microwave absorber, drastically accelerating heat transfer[8].

Pathway Visualization

Mechanistic workflow for the microwave-assisted oxidative cyclization of benzoxazoles.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. In-process visual cues and specific quenching steps ensure reproducibility and safety.

Protocol A: Solvent-Free Iodine-Mediated Synthesis[3]

This protocol is optimal for generating 5-methyl-2-arylbenzoxazoles with high atom economy.

Materials Required:

-

2-Amino-4-methylphenol (0.5 mmol)

-

Aromatic Aldehyde (0.5 mmol)

-

Molecular Iodine ( I2 , 0.5 mmol)

-

Potassium Carbonate ( K2CO3 , 0.5 mmol)

-

Saturated Sodium Thiosulfate ( Na2S2O3 ) solution

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe quartz or glass vial equipped with a magnetic stir bar, intimately mix 2-amino-4-methylphenol (0.5 mmol) and the selected aromatic aldehyde (0.5 mmol).

-

Catalyst Addition: Add K2CO3 (69 mg, 0.5 mmol) and I2 (126.9 mg, 0.5 mmol) to the mixture. Causality Check: Ensure the mixture is well-triturated if solid; intimate physical contact is crucial for solvent-free MAOS to ensure uniform dielectric heating.

-

Microwave Irradiation: Seal the vial with a pressure-rated crimp cap. Place it in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate at 120°C for exactly 10 minutes.

-

In-Process Monitoring: After cooling to room temperature (via compressed air cooling in the reactor), spot the crude mixture on a TLC plate (Hexane:EtOAc) to confirm the disappearance of the aldehyde starting material.

-

Quenching & Workup: Add 5 mL of saturated aqueous Na2S2O3 to the vial. Self-Validation: The dark brown color of unreacted iodine will immediately dissipate, turning the solution pale yellow/colorless, confirming successful quenching.

-

Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4 , and evaporate under reduced pressure to yield the crude 2,5-disubstituted benzoxazole. Purify via recrystallization (ethanol) or flash chromatography.

Protocol B: DES-Catalyzed Green Synthesis[8]

This protocol utilizes a recyclable Deep Eutectic Solvent, eliminating the need for stoichiometric oxidants.

Step-by-Step Methodology:

-

DES Preparation: Synthesize the catalyst by mixing Choline Chloride and Oxalic Acid (1:1 molar ratio) at 50°C until a transparent, homogeneous liquid forms. No further purification is needed.

-

Reaction Setup: In a microwave tube, combine 2-aminophenol (1.0 mmol), aromatic aldehyde (1.0 mmol), and the [CholineCl][Oxalic Acid] DES (10 mol%).

-

Irradiation: Seal and irradiate at 120°C for 15 minutes. The ionic DES will facilitate rapid internal heating.

-

Workup: Cool the mixture and extract directly with Ethyl Acetate (3 × 5 mL). The DES remains in the aqueous/polar phase and can be recovered by evaporating the water, allowing it to be reused for subsequent cycles without loss of catalytic activity.

Performance Metrics & Quantitative Data

The efficiency of microwave-assisted synthesis is heavily dependent on the electronic nature of the aldehyde substituents. Electron-donating groups (EDG) generally stabilize the oxidative transition state better than electron-withdrawing groups (EWG).

Table 1: Reaction Optimization and Yield Comparison for 2,5-Disubstituted Benzoxazoles

| Aldehyde Substituent | Catalyst / Oxidant System | Heating Mode | Temp / Time | Isolated Yield (%) | Ref |

| 4-Methoxybenzaldehyde (EDG) | I2 / K2CO3 | MW, Solvent-Free | 120°C / 10 min | 90% | [3] |

| 4-Chlorobenzaldehyde (Mild EWG) | I2 / K2CO3 | MW, Solvent-Free | 120°C / 10 min | 85% | [3] |

| 4-Nitrobenzaldehyde (Strong EWG) | I2 / K2CO3 | MW, Solvent-Free | 120°C / 10 min | 67% | [3] |

| Benzaldehyde (Neutral) | [CholineCl][Oxalic Acid] | MW, Solvent-Free | 120°C / 15 min | 92% | [8] |

Critical Parameters & Troubleshooting

-

Vial Pressurization: Solvent-free reactions, especially those generating water (from condensation) and neutralizing acids (generating CO2 from K2CO3 ), will cause pressure spikes. Always use pressure-rated vials and set the microwave safety limit to at least 15 bar[6].

-

Localized Charring: If the solvent-free mixture chars, the microwave power input is too aggressive. Switch to a dynamic power control mode (where the instrument modulates wattage to maintain 120°C rather than applying constant max power).

-

Incomplete Cyclization: If TLC indicates the presence of the Schiff base intermediate but no final product, the oxidative step is failing. Ensure the I2 is fresh (not sublimated away during storage) and that the K2CO3 is finely powdered to maximize surface area[3].

References

-

Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid] Source: MDPI - Molecules (2022) URL:[Link]

-

Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives Source: Science and Technology Development Journal (2023) URL:[Link]

-

Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity Source: Indian Journal of Pharmaceutical Chemistry and Analytical Techniques (IJPCAT) (2025) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpcat.com [ijpcat.com]

- 3. std.vnuhcmjournal.com.vn [std.vnuhcmjournal.com.vn]

- 4. std.vnuhcmjournal.com.vn [std.vnuhcmjournal.com.vn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

Application Note: Developing Anticancer Agents from 5-Chloro-Benzoxazole Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The benzoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated that substituting the benzoxazole ring at the 5-position with a chlorine atom (5-chloro-benzoxazole) significantly enhances the lipophilicity and binding affinity of these derivatives within the hydrophobic pockets of key oncogenic targets[1].

In anticancer drug development, 5-chloro-benzoxazole derivatives have emerged as potent dual-action agents, primarily targeting:

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The 5-chloro substituent optimizes the van der Waals interactions within the ATP-binding pocket of the VEGFR-2 kinase domain. This leads to profound anti-angiogenic effects and the subsequent induction of apoptosis via the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL[2][3].

-

Heat Shock Protein 90 (HSP90) C-terminus: Unlike traditional N-terminal inhibitors that trigger a compensatory and detrimental heat shock response, 2-heteroarylthio-N-arylacetamides bearing a 5-chlorobenzoxazole scaffold disrupt the C-terminal protein-protein interactions (PPIs). This prevents the maturation of oncoprotein clients, leading to their proteasomal degradation and cancer cell death[4].

Dual-target mechanism of 5-chloro-benzoxazole derivatives inhibiting VEGFR-2 and HSP90 pathways.

Quantitative Data Summary

To benchmark the efficacy of novel 5-chloro-benzoxazole derivatives, it is critical to compare their half-maximal inhibitory concentrations ( IC50 ) against FDA-approved standards like Sorafenib. The table below synthesizes recent pharmacological data validating the superiority of optimized 5-chloro-benzoxazole derivatives in both enzymatic and cellular assays[2][5].

Table 1: Comparative IC50 Values of Key 5-Chloro-Benzoxazole Derivatives

| Compound / Drug | Primary Target | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | Enzymatic IC50 (µM) |

| Compound 8d | VEGFR-2 | 3.43 ± 0.12 | 2.79 ± 0.10 | 2.43 ± 0.09 | 0.0554 (VEGFR-2) |

| Compound 27 | HSP90 C-Term | 1.28 ± 0.04 | Broad Spectrum | Broad Spectrum | Potent PPI Disruption |

| Sorafenib (Ref) | VEGFR-2 | 4.21 ± 0.20 | 5.30 ± 0.25 | 3.40 ± 0.15 | 0.0782 (VEGFR-2) |

Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating specific controls and choosing optimal assay chemistries, these workflows ensure high-fidelity data generation for 5-chloro-benzoxazole derivatives.

Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-Based)

Causality & Rationale: Cellular assays cannot differentiate between direct target inhibition and downstream off-target toxicity. We utilize an ELISA-based kinase assay to directly quantify the phosphorylation of a poly(Glu,Tyr) substrate by the isolated VEGFR-2 kinase domain. Self-Validation System: Every plate must include a "No-Enzyme Blank" to subtract background antibody binding, and a "Sorafenib Control" to confirm the assay's sensitivity threshold[6].

Step-by-Step Methodology:

-

Preparation: Coat a 96-well microtiter plate with 100 µL of 20 µg/mL poly(Glu,Tyr) substrate in PBS. Incubate overnight at 4°C. Wash three times with PBS-T (0.05% Tween-20).

-

Reaction Assembly: To each well, add 50 µL of Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2 , 0.1 mM EGTA, 1 mM DTT).

-

Inhibitor Addition: Add 10 µL of the 5-chloro-benzoxazole derivative (serially diluted in 1% DMSO). Include vehicle-only wells for maximum kinase activity.

-

Initiation: Add 10 µL of recombinant human VEGFR-2 kinase (10 ng/well) and 10 µL of ATP (final concentration 10 µM). Incubate at 30°C for 45 minutes.

-

Termination & Detection: Stop the reaction by adding 20 µL of 50 mM EDTA. Wash the plate three times. Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (1:1000). Incubate for 1 hour at room temperature.

-

Quantification: Wash five times. Add 100 µL of TMB substrate. Incubate in the dark for 10 minutes, then halt with 50 µL of 2M H2SO4 . Read absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality & Rationale: When testing novel heterocyclic compounds, standard MTT assays can yield false positives due to direct chemical reduction of the tetrazolium dye or mitochondrial metabolic shifts. The SRB assay avoids this by stoichiometrically binding to basic amino acid residues of fixed cellular proteins, providing a direct, linear correlation with total cell mass[7]. Self-Validation System: Include a "Time-Zero ( T0 )" plate fixed at the moment of drug addition to differentiate between cytostatic (growth arrest) and cytotoxic (cell death) effects.

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT-116 or MCF-7 cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .

-

Treatment: Aspirate media and apply 5-chloro-benzoxazole derivatives at concentrations ranging from 0.01 to 100 µM. Incubate for 72 hours.

-

Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well (final TCA concentration 10%). Incubate at 4°C for 1 hour.

-

Staining: Wash plates five times with distilled water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature in the dark.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air-dry completely.

-

Solubilization: Add 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Measurement: Measure the optical density (OD) at 540 nm. Calculate percentage viability relative to the vehicle control.

Protocol C: Western Blotting for Apoptotic Markers (Bcl-2 / Bcl-xL)

Causality & Rationale: Cytotoxicity data alone does not confirm the mechanism of cell death. Because 5-chloro-benzoxazole derivatives are designed to induce apoptosis via VEGFR-2 or HSP90 inhibition, we must quantify the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL)[3]. Self-Validation System: β -actin must be probed simultaneously on the same membrane. This internal loading control proves that any observed decrease in Bcl-2 is due to targeted downregulation, not unequal protein loading or global translational shutdown.

Step-by-Step Methodology:

-

Lysate Preparation: Treat MCF-7 cells with the IC50 concentration of the derivative for 24 hours. Wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Protein Quantification: Determine protein concentration using a BCA assay. Equalize all samples to 30 µg of total protein.

-

Electrophoresis: Boil samples in Laemmli buffer for 5 minutes. Resolve proteins on a 10% SDS-PAGE gel at 120V for 90 minutes.

-

Transfer: Transfer proteins to a PVDF membrane at 250 mA for 2 hours on ice.

-

Blocking & Probing: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-Bcl-2 (1:1000), anti-Bcl-xL (1:1000), and anti- β -actin (1:5000).

-

Detection: Wash three times with TBST. Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature. Develop using Enhanced Chemiluminescence (ECL) substrate and capture signals using a digital imaging system.

References

-

Eissa, I. H., et al. "Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL: [Link]

-

Elwan, A., et al. "Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation." Molecules, 2022. URL: [Link]

-

Liu, Y., et al. "Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL: [Link]

Sources

- 1. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [mdpi.com]

- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio- N-arylacetamides as novel HSP90 C-terminal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

5-chloro-2-(2-furanyl)benzoxazole as a fluorescent probe application

Application Note: 5-Chloro-2-(2-furanyl)benzoxazole as a Fluorogenic Probe for Singlet Oxygen ( 1O2 ) Detection

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols

Executive Summary & Mechanistic Causality

The accurate detection of singlet oxygen ( 1O2 ) is critical in fields ranging from photodynamic therapy (PDT) to cellular stress profiling. 5-chloro-2-(2-furanyl)benzoxazole is a highly specific "click-on" fluorogenic sensor engineered to detect 1O2 in complex biological and chemical environments[1].

As an application scientist, I emphasize that the utility of a fluorescent probe lies in the deliberate causality of its molecular design. This molecule is a dyad comprising a fluorophore and a reactive trap, operating via a Photoinduced Electron Transfer (PET) mechanism[1]:

-

The Fluorophore Core (5-Chlorobenzoxazole): Benzoxazole derivatives are renowned for their high quantum yields and photostability[2]. The strategic addition of the electron-withdrawing 5-chloro substituent lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the fluorophore. This enhances the thermodynamic driving force for PET, ensuring an exceptionally dark background signal (the "OFF" state)[2].

-

The Reactive Trap (2-Furanyl Moiety): In its native state, the electron-rich furan ring acts as a PET donor, quenching the benzoxazole's fluorescence[1]. Furan is highly specific to 1O2 , reacting via a[4+2] cycloaddition to form an unstable endoperoxide intermediate[1].

-

The "Turn-ON" Event: The endoperoxide rapidly rearranges into an electron-deficient dicarbonyl compound[3]. Because the oxidized furan is no longer electron-rich, the PET process is completely abolished. This restores the intrinsic, bright fluorescence of the benzoxazole core, yielding up to a 500-fold signal enhancement[1].

Mechanistic pathway of 1O2 detection via [4+2] cycloaddition and PET disruption.

Photophysical Profile

To facilitate easy comparison and experimental planning, the photophysical properties of the probe in its native and oxidized states are summarized below. Note: Values are representative of furyl-aryloxazole derivatives in methanolic or aqueous environments[1].

| Property | Native State (OFF) | Oxidized State (ON) |

| Reactive Moiety | Intact 2-Furanyl Ring | Dicarbonyl Rearrangement |

| PET Status | Active (Quenched) | Abolished |

| Absorption λmax | ~315 nm | ~330 nm |

| Emission λmax | ~450 nm (Weak) | ~450 nm (Strong) |

| Quantum Yield ( Φ ) | < 0.005 | > 0.45 |

| Signal Enhancement | Baseline | Up to 500-fold |

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate specific internal controls to ensure that the observed fluorescence is exclusively caused by 1O2 and not by off-target reactive oxygen species (ROS) or background autofluorescence.

Protocol A: In Vitro Spectrofluorometric Validation

This assay validates the probe's efficacy in a cell-free system using a known photosensitizer, New Methylene Blue (NMB), to generate 1O2 [1].

Reagents:

-

5-chloro-2-(2-furanyl)benzoxazole stock (1 mM in DMSO).

-

New Methylene Blue (NMB) stock (100 µM in Methanol).

-

Sodium Azide (NaN 3 ) stock (100 mM in water) – Specific 1O2 physical quencher.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a reaction cuvette containing 10 µM of the probe and 5 µM NMB in spectroscopic-grade methanol.

-

Negative Control (Dark): Record the baseline fluorescence (Ex: 330 nm, Em: 400-550 nm). Incubate in the dark for 10 minutes and record again. Causality: This proves the probe does not auto-oxidize.

-

Photosensitization: Irradiate the cuvette with a 660 nm LED (targeting NMB absorption) for 5 minutes.

-

Signal Acquisition: Record the fluorescence spectrum. A massive peak at ~450 nm should emerge[1].

-

Self-Validation (Scavenger Control): In a parallel cuvette, add 5 mM NaN 3 prior to irradiation. Causality: NaN 3 physically quenches 1O2 . A suppressed fluorescence signal in this cuvette definitively proves the probe's specificity to 1O2 over other potential photochemical artifacts[1].

Protocol B: Live-Cell Confocal Imaging of 1O2

For drug development professionals evaluating photodynamic therapy (PDT) agents, mapping intracellular 1O2 generation is vital.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cells (e.g., HeLa or A549) in a glass-bottom confocal dish and culture until 70-80% confluent.

-

Probe Incubation: Wash cells with PBS and incubate with 5 µM of the probe in serum-free media for 30 minutes at 37°C. Causality: Serum proteins can prematurely bind the probe; serum-free media ensures optimal cellular uptake.

-

Washing: Wash the cells 3x with warm PBS. Causality: Removing extracellular probe prevents high background noise during imaging.

-

Stimulation: Introduce your experimental PDT drug or a control photosensitizer, followed by the appropriate light irradiation to induce 1O2 stress.

-

Imaging: Image immediately using confocal microscopy (Excitation: ~330-350 nm UV laser; Emission filter: 420-480 nm).

Self-validating experimental workflow for live-cell singlet oxygen imaging.

References

-

Zanocco, R. P., et al. (2018). Structure-activity study of furyl aryloxazole fluorescent probes for the detection of singlet oxygen. PLOS ONE, 13(7), e0200006. URL: [Link]

Sources

- 1. Structure-activity study of furyl aryloxazole fluorescent probes for the detection of singlet oxygen | PLOS One [journals.plos.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-activity study of furyl aryloxazole fluorescent probes for the detection of singlet oxygen | PLOS One [journals.plos.org]

How to prepare stock solutions of 5-chloro-2-(2-furanyl)benzoxazole

Application Note: Preparation and Handling of 5-chloro-2-(2-furanyl)benzoxazole Stock Solutions for In Vitro Pharmacology

Executive Summary

The benzoxazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as an isostere for naturally occurring nucleic bases like adenine and guanine[1]. Consequently, benzoxazole derivatives are extensively utilized in early-stage drug discovery as hit or lead compounds for antiproliferative, anti-inflammatory, and neuroprotective targets[2].

5-chloro-2-(2-furanyl)benzoxazole (CAS: 123119-68-6) is a specialized heterocyclic building block and screening compound[3]. Due to the highly lipophilic nature of the fused benzoxazole core and the substituted furanyl ring, this compound exhibits poor aqueous solubility. This application note provides a comprehensive, self-validating protocol for preparing, storing, and utilizing master stock solutions of 5-chloro-2-(2-furanyl)benzoxazole to ensure thermodynamic stability and assay reproducibility.

Chemical Profiling & Solvation Thermodynamics

Before initiating stock preparation, it is critical to understand the physicochemical properties that dictate solvent selection. The presence of the 5-chloro substitution and the 2-furanyl group significantly increases the compound's hydrophobicity (XLogP3-AA ≈ 3.2)[3].

Table 1: Physicochemical Properties of 5-chloro-2-(2-furanyl)benzoxazole

| Property | Value | Implication for Handling |

| CAS Number | 123119-68-6 | Ensures correct compound identification[3]. |

| Molecular Weight | 219.62 g/mol | Required for accurate molarity calculations[3]. |

| Formula | C₁₁H₆ClNO₂ | Indicates a highly aromatic, halogenated structure[3]. |

| XLogP3-AA | ~3.2 | Highly lipophilic; insoluble in standard aqueous buffers[3]. |

| Primary Solvent | Anhydrous DMSO | Requires a solvent with a high dielectric constant for solvation. |

The Causality of Solvent Selection

For highly lipophilic screening compounds, anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard[4][5]. DMSO effectively solvates planar, hydrophobic ring systems by disrupting intermolecular crystal lattice forces.

-

Why Anhydrous? DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, it will absorb atmospheric moisture. Even a 5-10% water content in DMSO can drastically reduce the solubility limit of 5-chloro-2-(2-furanyl)benzoxazole, leading to microscopic precipitation that ruins assay concentration accuracy[4][6].

Preparation Protocol: Master Stock Solutions

This protocol establishes a self-validating system to ensure the exact concentration of the master stock.

Dilution Matrix

To minimize weighing errors, it is recommended to prepare a highly concentrated master stock (e.g., 10 mM or 50 mM) and create working aliquots.

Table 2: Mass-to-Volume Matrix for Standard Stock Concentrations (Calculated using MW = 219.62 g/mol )

| Desired Concentration | Mass of Compound | Volume of Anhydrous DMSO |

| 10 mM | 2.20 mg | 1.00 mL |

| 10 mM | 10.98 mg | 5.00 mL |

| 50 mM | 10.98 mg | 1.00 mL |

| 50 mM | 54.91 mg | 5.00 mL |

Step-by-Step Methodology

-

Thermal Equilibration: Remove the lyophilized powder of 5-chloro-2-(2-furanyl)benzoxazole from cold storage (-20°C). Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water and compromising future solubility[4].

-

Gravimetric Measurement: Using an analytical balance (0.1 mg precision), weigh the desired mass of the compound into a sterile, amber glass vial or a low-bind polypropylene tube.

-

Solvation: Add the strictly calculated volume of room-temperature, anhydrous DMSO (≥99.9% purity, stored over molecular sieves)[4][6].

-

Dissolution Mechanics: Cap the vial securely and vortex for 30–60 seconds. If the compound does not fully dissolve, subject the vial to mild sonication in a water bath (maximum 37°C) for 2–5 minutes[6].

-

Quality Control (Self-Validation): Visually inspect the solution against a strong light source. The solution must be completely optically clear. For rigorous HTS validation, use a nephelometer to confirm the absence of light-scattering micro-precipitates.

-

Aliquoting & Storage: Divide the master stock into 10–50 µL single-use aliquots in sterile cryovials. Purge the headspace with inert gas (Argon or Nitrogen) if available, and store immediately at -20°C (short-term, up to 1 month) or -80°C (long-term, up to 1 year)[4][6].

Experimental Workflow & Lifecycle Management

The following diagram illustrates the logical progression of compound handling, emphasizing the critical transition from organic stock to aqueous assay media.

Figure 1: Standardized workflow for the preparation and QC of hydrophobic DMSO stock solutions.

Assay Implementation & Aqueous Dilution

The most common point of failure in in vitro pharmacology is the "crashing out" (precipitation) of hydrophobic compounds when transitioning from a 100% DMSO stock to a 100% aqueous biological buffer (e.g., PBS or cell culture media)[4].

Stepwise Dilution Causality

Directly pipetting a 10 mM DMSO stock into an aqueous medium creates a localized zone of high water/low DMSO concentration before the solution can mix, causing instantaneous precipitation.

-

Protocol: Perform a stepwise dilution. First, dilute the master stock into an intermediate concentration (e.g., 100X the final assay concentration) using a solvent mixture (e.g., 50% DMSO / 50% Buffer). Then, add this intermediate solution dropwise to the final pre-warmed (37°C) aqueous medium while gently vortexing[4].

Vehicle Control Validation

To ensure the biological readout is driven by 5-chloro-2-(2-furanyl)benzoxazole and not solvent toxicity, the final concentration of DMSO in the cell culture must never exceed 0.1% to 0.5% (v/v) [4][7]. Every experimental plate must include a self-validating "Vehicle Control" well containing the exact final percentage of DMSO used in the treatment wells, minus the compound[4].

References

-

Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Retrieved from:[Link]

-

Piscitelli, F., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed / Top Curr Chem. Retrieved from:[Link]

-

Selvita. (n.d.). Compound Management. Retrieved from: [Link]

Sources